N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide is a synthetic organic compound. It features a benzothiophene ring, a cyano group, and a furylmethyl group, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Attachment of the Furylmethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the furylmethyl group to the ethanediamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the benzothiophene and furylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide could have applications in:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in materials science or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide: can be compared with other benzothiophene derivatives or compounds containing cyano and furylmethyl groups.
Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxamide or benzothiophene-3-carbonitrile.
Cyano Compounds: Similar to nitrile-containing compounds such as acetonitrile or benzonitrile.
Furylmethyl Compounds: Related to furylmethyl ketone or furylmethyl alcohol.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-(2-furylmethyl)ethanediamide lies in its specific combination of functional groups and its potential reactivity and applications, which might not be shared by other similar compounds.
Properties
IUPAC Name |
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N-(furan-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-8-12-11-5-1-2-6-13(11)23-16(12)19-15(21)14(20)18-9-10-4-3-7-22-10/h3-4,7H,1-2,5-6,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHAEGRGRQVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NCC3=CC=CO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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